Methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a suitable amine with a carboxylate ester in the presence of a catalyst. For instance, the reaction of an amine with methyl 3-oxopentanoate in the presence of a reducing agent like sodium borohydride can yield the desired tetrahydropyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated tetrahydropyridine derivatives .
Scientific Research Applications
Methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP): Known for its use in Parkinson’s disease research.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Studied for its antiviral properties.
Uniqueness
Methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the tetrahydropyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13ClN2O2 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-7(10)5-2-3-6(8)9-4-5;/h3,5,9H,2,4,8H2,1H3;1H |
InChI Key |
LQJQYBXSOHSFDX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC=C(NC1)N.Cl |
Origin of Product |
United States |
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